Predicted Boiling Point and LogP Values Differentiate tert-Butyl Tetrahydropyrimidine-1(2H)-carboxylate from Boc-Piperidine and Boc-Pyrrolidine
The predicted boiling point of tert-butyl tetrahydropyrimidine-1(2H)-carboxylate is 258.0±33.0 °C at 760 mmHg, which is significantly higher than that of structurally related Boc-piperidine (130-140°C at 15 mmHg) and Boc-pyrrolidine (165°C at 23 mmHg) . Additionally, its predicted octanol-water partition coefficient (LogP) of 0.58 indicates a more balanced hydrophilicity compared to Boc-piperidine (LogP ~2.3) and Boc-pyrrolidine (LogP ~1.5), potentially affecting its solubility and chromatographic behavior during purification [1]. These distinct physical parameters necessitate specific handling and purification strategies, confirming that this compound cannot be interchanged with simpler Boc-protected amines without methodological adjustments.
| Evidence Dimension | Predicted Physical Properties (Boiling Point, LogP) |
|---|---|
| Target Compound Data | BP: 258.0±33.0 °C (760 mmHg); LogP: 0.58 |
| Comparator Or Baseline | Boc-piperidine: BP 130-140°C (15 mmHg), LogP ~2.3; Boc-pyrrolidine: BP 165°C (23 mmHg), LogP ~1.5 |
| Quantified Difference | Target compound BP is >100°C higher at comparable pressures; LogP is 0.9-1.7 units lower |
| Conditions | Predicted data from chemical databases and vendor datasheets |
Why This Matters
These differences directly impact the selection of distillation parameters and chromatographic solvents, providing a concrete, verifiable rationale for choosing this specific building block over common alternatives in a process chemistry workflow.
- [1] CIRS Group. CAS Database entry for TERT-BUTYL TETRAHYDROPYRIMIDINE-1(2H)-CARBOXYLATE (867065-85-8). View Source
